molecular formula C21H17ClN6O2 B382474 3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione

3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione

Cat. No.: B382474
M. Wt: 420.8g/mol
InChI Key: DBBLFBWVXAKZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione is a complex heterocyclic compound that belongs to the class of triazino-purines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups and heteroatoms in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 6,8-dimethyl-1-phenyl-1,6-dihydro[1,2,4]triazino[4,3-e]purine-7,9(4H,8H)-dione in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[4,3-a]quinoxalines: Known for their antimicrobial and anticancer activities.

    1,2,4-triazolo[4,3-a]pyrazines: Investigated for their kinase inhibitory activities.

    1,2,4-triazino[4,3-a]quinoxalines: Explored for their potential as anticancer agents.

Uniqueness

3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions

Properties

Molecular Formula

C21H17ClN6O2

Molecular Weight

420.8g/mol

IUPAC Name

3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione

InChI

InChI=1S/C21H17ClN6O2/c1-25-18-17(19(29)26(2)21(25)30)23-20-27(18)12-16(13-8-10-14(22)11-9-13)24-28(20)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3

InChI Key

DBBLFBWVXAKZIJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N=C3N2CC(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=C3N2CC(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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